molecular formula C10H8Br2F2O3 B1409848 Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate CAS No. 1803788-33-1

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B1409848
CAS No.: 1803788-33-1
M. Wt: 373.97 g/mol
InChI Key: IFJJWLIIUFPHKE-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Br2F2O3 and a molecular weight of 373.97 g/mol.

Preparation Methods

The synthesis of Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups in the compound allows it to participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate can be compared with similar compounds such as Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate. The unique arrangement of bromine and difluoromethoxy groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Similar compounds include:

  • Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate
  • Other brominated and fluorinated phenylacetates

Properties

IUPAC Name

methyl 2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-9(15)3-5-2-7(12)8(4-6(5)11)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJJWLIIUFPHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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